1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione

CNS drug discovery oral bioavailability lipophilic ligand efficiency

1-Methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione is a low‑molecular‑weight (165.15 g·mol⁻¹) fused heterocyclic building block belonging to the pyrazolo[3,4‑b]pyridine‑3,4‑dione family. The structure contains a fully rigid bicyclic core (rotatable bonds = bearing a single N1‑methyl substituent and two carbonyl groups at positions 3 and 4 that confer a defined hydrogen‑bonding array (2 H‑bond donors, 4 H‑bond acceptors).

Molecular Formula C7H7N3O2
Molecular Weight 165.15
CAS No. 1305712-64-4
Cat. No. B3046793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione
CAS1305712-64-4
Molecular FormulaC7H7N3O2
Molecular Weight165.15
Structural Identifiers
SMILESCN1C2=C(C(=O)C=CN2)C(=O)N1
InChIInChI=1S/C7H7N3O2/c1-10-6-5(7(12)9-10)4(11)2-3-8-6/h2-3H,1H3,(H,8,11)(H,9,12)
InChIKeyYDYTWQBSACHSPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione (CAS 1305712-64-4) – Compact Pyrazolopyridine Scaffold for Medicinal Chemistry


1-Methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione is a low‑molecular‑weight (165.15 g·mol⁻¹) fused heterocyclic building block belonging to the pyrazolo[3,4‑b]pyridine‑3,4‑dione family [1]. The structure contains a fully rigid bicyclic core (rotatable bonds = 0) bearing a single N1‑methyl substituent and two carbonyl groups at positions 3 and 4 that confer a defined hydrogen‑bonding array (2 H‑bond donors, 4 H‑bond acceptors) [1]. It is supplied as a powder of ≥95% purity by multiple reputable vendors and is primarily positioned as a versatile small‑molecule scaffold for fragment‑based drug discovery, kinase‑inhibitor lead generation, and diversity‑oriented synthesis programs [2].

Why N1-Methyl vs. N1-Phenyl or N1-H Substitution on Pyrazolo[3,4-b]pyridine-3,4-dione Cannot Be Interchanged Without Altering Key Physicochemical Properties


In‑class pyrazolo[3,4‑b]pyridine‑3,4‑diones are not freely interchangeable because the substituent at N1 dictates the compound’s lipophilicity, hydrogen‑bond donor count, and metabolic vulnerability. The N1‑methyl group in the target compound yields a computed cLogP of −0.1 [1], placing it in a hydrophilicity range suitable for CNS‑exposed or orally bioavailable agents, whereas the corresponding N1‑phenyl analog has an estimated cLogP of ~1.8, representing a >100‑fold predicted increase in lipophilicity [2]. Similarly, the N1‑unsubstituted parent (N1‑H) gains an extra hydrogen‑bond donor (3 vs. 2), which alters solubility, crystal packing, and target‑engagement profiles [2]. Even the seemingly conservative change from 3,4‑dione to 4‑one (monocarbonyl) reduces the H‑bond acceptor count from 4 to 3 and eliminates one donor, substantially remodeling the pharmacophore. Procurement of a close analog without accounting for these differences risks compromising the ADME properties, binding‑site complementarity, and synthetic tractability of the downstream library.

Quantitative Differentiation of 1-Methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione from Its Closest Structural Analogs


Lipophilicity Advantage: cLogP −0.1 Places the N1-Methyl Scaffold in Optimal CNS Drug-Like Space Versus the N1-Phenyl Analog

The target compound carries a computed cLogP (XLogP3‑AA) of −0.1 [1]. In stark contrast, the closest aromatic analog – 1‑phenyl‑1H,2H,3H,4H,7H‑pyrazolo[3,4‑b]pyridine‑3,4‑dione – possesses an estimated cLogP of ~1.8, a shift of approximately +1.9 log units driven by the phenyl ring [2]. This translates to roughly an 80‑fold difference in predicted octanol/water partition coefficient. For CNS programs, a cLogP below 1 is strongly associated with reduced hERG liability, lower plasma protein binding, and improved brain penetration; the N1‑methyl compound resides in this favorable space while the N1‑phenyl analog does not.

CNS drug discovery oral bioavailability lipophilic ligand efficiency

Molecular Weight Efficiency: 165.15 Da Scaffold Offers Higher Ligand Efficiency Potential Versus Heavier N1‑Aryl Congeners

The target compound has a molecular weight of 165.15 g·mol⁻¹ and contains only 12 heavy atoms [1]. The N1‑phenyl analog (C₁₃H₉N₃O₂) has a molecular weight of 239.25 g·mol⁻¹ and 18 heavy atoms, representing a ~45% increase in mass and a ~50% increase in heavy atom count. In fragment‑based drug discovery, a lower heavy‑atom count is a key advantage: it leaves more room for potency‑enhancing substitutions before exceeding the commonly cited Lipinski molecular weight threshold of 500 Da. The 1‑methyl scaffold can accommodate approximately 8 additional heavy atoms within Rule‑of‑Five space before reaching parity with the starting mass of the phenyl analog.

fragment-based drug discovery ligand efficiency lead optimization

Hydrogen‑Bonding Array: 2 Donors / 4 Acceptors Offers a Balanced Pharmacophore Distinct from Mono‑Oxo and Unsubstituted Analogs

The 3,4‑dione motif provides 2 hydrogen‑bond donors (lactam N−H at positions 2 and 7) and 4 hydrogen‑bond acceptors (two carbonyl oxygens and two pyridine/pyrazole nitrogens) [1]. The corresponding 1‑methyl‑1H,4H,7H‑pyrazolo[3,4‑b]pyridin‑4‑one (monocarbonyl analog, C₇H₇N₃O) has only 1 H‑bond donor and 3 H‑bond acceptors, sacrificing one full donor–acceptor pair. The N1‑unsubstituted parent (C₆H₅N₃O₂) gains a third donor (3 HBD, 4 HBA) from the additional N2−H, which can increase aqueous solubility but also increase desolvation penalty upon binding. The 2‑donor/4‑acceptor configuration of the target compound represents an intermediate polarity profile that balances solubility with membrane permeability.

pharmacophore design solubility target engagement

Zero Rotatable Bonds Provide Maximal Conformational Rigidity Versus 6‑Substituted Pyrazolo[3,4‑b]pyridine‑3,4‑diones

The target compound has zero rotatable bonds, making it one of the most conformationally constrained members of the pyrazolo[3,4‑b]pyridine‑3,4‑dione class [1]. Many frequently procured analogs carrying substituents at the 6‑position (e.g., 6‑methyl, 6‑propyl, 6‑phenyl) introduce one or more rotatable bonds, which increase the conformational entropy penalty upon protein binding and can reduce binding affinity by an estimated 0.5–1.5 kcal·mol⁻¹ per freely rotatable bond [2]. In computational docking and pharmacophore modeling, the rigid core of the target compound reduces the conformational search space, leading to more tractable and reproducible virtual screening results.

conformational constraint entropic binding penalty scaffold rigidity

Supplier‑Verified Purity ≥95% with Defined Physicochemical Form Enables Reproducible Compound Management

Multiple independent vendors (Sigma‑Aldrich/Enamine, CymitQuimica, 10xchem) consistently list the compound at ≥95% purity and as a powder stable at room temperature . For procurement decisions, this inter‑vendor consistency reduces the risk of receiving material of unknown or variable purity that could confound biological assay results. The powder form and ambient storage conditions simplify compound management relative to analogs that require cold‑chain shipping, inert atmosphere, or lyophilization .

compound quality control reproducibility screening collection

Pyrazolo[3,4‑b]pyridine Scaffold Prevalence in Kinase and Phosphodiesterase Inhibitor Patents Provides Class‑Level Target Rationale

The pyrazolo[3,4‑b]pyridine core appears extensively in patent literature as a privileged scaffold for kinase inhibition (CHK1, CHK2, GSK‑3β, PI4KIIIβ, PIM‑1, Mps1, Raf) and phosphodiesterase (PDE4) inhibition [1][2][3]. While these patents do not specifically exemplify the 1‑methyl‑3,4‑dione variant, they establish that the bicyclic core presents a geometry complementary to the ATP‑binding pocket of multiple kinases. The target compound, with its minimal decoration, serves as an unencumbered starting point for fragment growing into any of these target classes, whereas pre‑functionalized analogs (e.g., 6‑aryl or 2‑phenyl derivatives) commit the user to particular vectors that may not be optimal for a given target.

kinase inhibitors phosphodiesterase inhibitors patent landscape

High‑Impact Procurement Scenarios for 1-Methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione in Drug Discovery and Chemical Biology


Fragment‑Based Lead Generation Against ATP‑Binding Site Kinases or PDE4

The combination of low molecular weight (165.15 Da), zero rotatable bonds, and balanced hydrogen‑bonding capacity (2 HBD, 4 HBA) makes this compound an ideal fragment screen candidate for kinase or phosphodiesterase targets where the pyrazolo[3,4‑b]pyridine core is a recognized privileged scaffold [1]. Its cLogP of −0.1 ensures aqueous solubility at screening concentrations (typically 0.1–1 mM) without requiring DMSO co‑solvent levels that can denature protein targets, a practical advantage over more lipophilic N1‑phenyl analogs [2].

Systematic SAR Exploration of the N1 Position in Kinase Inhibitor Lead Optimization

Because the compound carries only a methyl group at N1 and no substitution at positions 2, 4, 5, 6, or 7, it can serve as the common synthetic intermediate for a diversity‑oriented library exploring N1‑alkyl, N1‑aryl, and N1‑heteroaryl variants. This contrasts with commercially available 1‑phenyl or 2‑phenyl pre‑substituted analogs, which lock the user into a single N‑substitution pattern and preclude systematic N‑position SAR [3]. The 3,4‑dione oxidation state further distinguishes it from 4‑one or 3‑one analogs, enabling exploration of the full hydrogen‑bonding potential of the pyrazolo[3,4‑b]pyridine system.

CNS Drug Discovery Programs Requiring Low Lipophilicity and Low Molecular Weight Starting Points

For CNS‑targeted programs, the physicochemical profile (cLogP −0.1, MW 165.15, 2 HBD, 0 rotatable bonds) aligns well with the desirable CNS MPO (Multiparameter Optimization) score range [1]. The negative or near‑zero cLogP is associated with lower P‑glycoprotein efflux liability and reduced phospholipidosis risk compared to the N1‑phenyl analog (estimated cLogP ~1.8) [2]. This makes the 1‑methyl compound a more appropriate starting point for CNS lead optimization than its more lipophilic, higher‑MW aryl counterparts.

Chemical Biology Probe Development with Defined Physicochemical and Stability Profile

The commercial availability of the compound at ≥95% purity from multiple vendors, its powder form stable at room temperature, and its well‑characterized computed descriptors (PubChem CID 50989022) provide a reliable foundation for chemical probe campaigns [3]. In contrast to non‑stocked or custom‑synthesized analogs, the target compound offers batch‑to‑batch consistency and straightforward handling, reducing technical variability in cellular target‑engagement assays and biochemical profiling.

Quote Request

Request a Quote for 1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.